N-(Cyanomethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a compound of interest in various fields of chemistry and biology due to its unique structure and reactivity. This compound features a pyrrolidine ring substituted with a cyanomethyl group and a carboxamide group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 1-methyl-5-oxopyrrolidine-3-carboxylic acid with cyanomethylating agents. One common method includes the use of cyanomethyl halides in the presence of a base to facilitate the nucleophilic substitution reaction . The reaction conditions often involve refluxing in an appropriate solvent such as acetonitrile or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, amines, and oxo derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
N-(Cyanomethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential as a precursor in the synthesis of bioactive molecules with therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Cyanomethyl)-2-chloroisonicotinamide
- N-(Cyanomethyl)isoquinolinium salts
- N-(Cyanomethyl)pyridinium salts
Uniqueness
N-(Cyanomethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct reactivity and biological activity compared to other cyanomethyl-substituted compounds. This uniqueness makes it a valuable compound for targeted synthetic and biological applications .
Properties
IUPAC Name |
N-(cyanomethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-11-5-6(4-7(11)12)8(13)10-3-2-9/h6H,3-5H2,1H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGRJWUNPAADPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.